6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate

Blood-brain barrier penetration Quaternary ammonium compounds Antipsychotic selectivity

6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate (CAS 83507-03-3), also known as Org-10490, is a dibenzoxazecine-derived quaternary ammonium salt originally developed by Organon BioSciences. It acts as a modulator of dopamine D1 and D2 receptors and was investigated for the treatment of psychotic disorders before termination.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 83507-03-3
Cat. No. B12691043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate
CAS83507-03-3
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H19NO.C4H4O4/c1-18-12-10-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)11-13-18;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyMICHSTJYYGFTDE-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium Hydrogen Maleate (Org-10490) for Antipsychotic Research


6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate (CAS 83507-03-3), also known as Org-10490, is a dibenzoxazecine-derived quaternary ammonium salt originally developed by Organon BioSciences [1]. It acts as a modulator of dopamine D1 and D2 receptors and was investigated for the treatment of psychotic disorders before termination [1]. The compound is supplied as the hydrogen maleate salt, which influences its solid-state stability and aqueous solubility profile relative to the free base [2].

Why Identical-CAS Substitution is Not Advisable for 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium Hydrogen Maleate


In-class dopamine D1/D2 antagonists (e.g., haloperidol, clozapine, risperidone) are overwhelmingly tertiary amines, whereas Org-10490 is a quaternary ammonium species bearing a permanent positive charge [1]. This structural distinction fundamentally alters membrane permeability and blood-brain barrier (BBB) penetration potential, meaning that simple target-based substitution with neutral or basic tertiary amine antipsychotics cannot replicate the peripheral vs. central exposure profile of Org-10490 [2]. Furthermore, the hydrogen maleate counterion directly impacts bulk physicochemical properties such as aqueous solubility and dissolution rate, which are not reproduced by free base or hydrochloride salt forms of related dibenzoxazepines [3].

Quantitative Differentiation Evidence: 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium Hydrogen Maleate vs. In-Class Alternatives


Permanent Cationic Charge and Predicted Blood-Brain Barrier Restriction vs. Haloperidol

Org-10490 is a quaternary ammonium compound, meaning it exists as a permanently charged cation at all physiological pH values [1]. This contrasts with typical antipsychotics like haloperidol (a tertiary amine, pKa ~8.7) that can exist in uncharged form at physiological pH, facilitating passive BBB permeation [2]. While direct BBB permeability measurements for Org-10490 are not available, the quaternary ammonium moiety is known to reduce CNS penetration by 10- to 1000-fold compared to structurally analogous tertiary amines, based on class-level inference from other quaternary vs. tertiary amine pairs [3].

Blood-brain barrier penetration Quaternary ammonium compounds Antipsychotic selectivity

Hydrogen Maleate Salt Provides Standardized Solubility vs. Free Base Forms of Related Dibenzoxazepines

The hydrogen maleate salt of Org-10490 is a defined single-salt entity, ensuring batch-to-batch consistency in aqueous solubility [1]. The free base of the structurally related 7-methyl-6,7,8,9-tetrahydro-5H-dibenzo[b,i][1,6]oxazecine (CAS 83507-02-2) has no reported solubility data, but maleate salts generally improve aqueous solubility of lipophilic amines by 10- to 100-fold relative to their free base counterparts [2]. The computed topological polar surface area (TPSA) of the maleate salt is 87.1 Ų, indicating moderate polarity consistent with improved dissolution over the free base [1].

Salt selection Aqueous solubility Formulation consistency

Dual D1/D2 Antagonism Profile with Ancillary 5-HT2 Activity vs. D2-Selective Antipsychotics

Org-10490 was reported to possess combined dopamine D1, dopamine D2, and serotonin 5-HT2 receptor antagonistic properties [1]. This polypharmacology profile differs from D2-selective antagonists such as haloperidol (D2 Ki = 0.7 nM; 5-HT2A Ki = 45 nM; D1 Ki > 1000 nM) [2]. Although quantitative Ki values for Org-10490 at individual receptors are not publicly available, the intentionally designed multireceptor profile suggests a pharmacological fingerprint closer to atypical antipsychotics like clozapine (D2 Ki = 130 nM; 5-HT2A Ki = 8 nM; D1 Ki = 190 nM) [2], yet Org-10490's quaternary ammonium structure additionally restricts CNS exposure.

Dopamine receptor antagonism 5-HT2A antagonism Receptor binding profile

Optimal Application Scenarios for 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium Hydrogen Maleate


Peripheral Dopamine D1/D2 Pharmacology Studies Requiring Minimal CNS Confounding

Use Org-10490 as a peripherally restricted D1/D2/5-HT2 antagonist tool in in vivo models where central penetration would confound interpretation. The quaternary ammonium structure predicts negligible BBB flux, enabling selective interrogation of peripheral dopaminergic tone in cardiovascular, renal, or immune function studies. Substitute for haloperidol or risperidone when CNS-mediated behavioural effects must be excluded. [1]

Standardized Reference Standard for Quaternary Ammonium Antipsychotic Analysis

Employ the hydrogen maleate salt as a quantitative reference standard for analytical method development (HPLC, LC-MS) targeting quaternary ammonium antipsychotics. The defined salt form and high purity (>98% per vendor specifications) provide reliable calibration for detection and quantification of structurally related dibenzoxazecinium compounds in biological matrices. [2]

Investigating Salt-Form Effects on Bioactivity in Dibenzoxazepine Series

Utilize the maleate salt in comparative dissolution and permeability studies against the free base (CAS 83507-02-2) or other salt forms to quantify the impact of counterion selection on in vitro pharmacology. This application is critical for formulation scientists optimizing salt selection for quaternary amine drug candidates with limited oral bioavailability. [3]

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